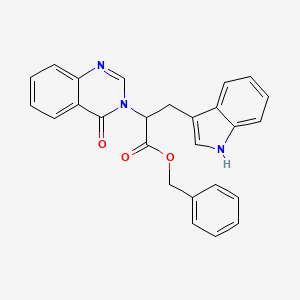
6-Chloro-3,8-dinitrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,8-dinitrophenanthridine is a chemical compound with the molecular formula C13H6ClN3O4. It is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the phenanthridine ring, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,8-dinitrophenanthridine typically involves the nitration of 6-chlorophenanthridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3,8-dinitrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenanthridine derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenanthridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-3,8-dinitrophenanthridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3,8-dinitrophenanthridine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound may also interact with DNA and proteins, disrupting their normal functions and contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-nitrophenanthridine: Similar structure but with one less nitro group.
3,8-Dinitrophenanthridine: Lacks the chlorine atom.
6-Chloro-8-nitrophenanthridine: Different positioning of the nitro group.
Uniqueness
6-Chloro-3,8-dinitrophenanthridine is unique due to the presence of both chlorine and nitro groups at specific positions on the phenanthridine ring. This unique arrangement imparts distinct chemical reactivity and biological activities compared to its analogs.
Propiedades
Número CAS |
33692-81-8 |
|---|---|
Fórmula molecular |
C13H6ClN3O4 |
Peso molecular |
303.66 g/mol |
Nombre IUPAC |
6-chloro-3,8-dinitrophenanthridine |
InChI |
InChI=1S/C13H6ClN3O4/c14-13-11-5-7(16(18)19)1-3-9(11)10-4-2-8(17(20)21)6-12(10)15-13/h1-6H |
Clave InChI |
QDKHMKWDHJRERG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


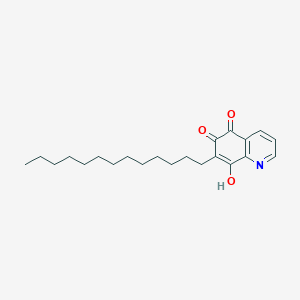
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)
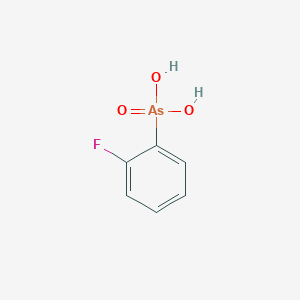

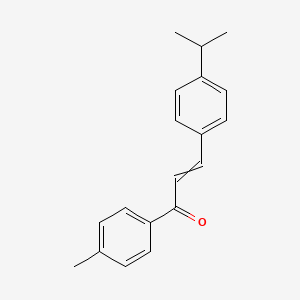
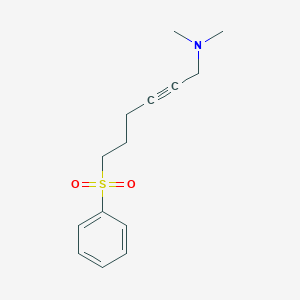
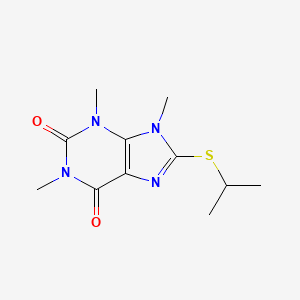
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)

![N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14010239.png)

